molecular formula C21H18N2O6 B2588628 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one CAS No. 931693-86-6

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one

Cat. No.: B2588628
CAS No.: 931693-86-6
M. Wt: 394.383
InChI Key: SSEBRYGJXBJDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one is a synthetic hybrid compound designed for advanced pharmaceutical and biological research. It is constructed from two privileged medicinal chemistry scaffolds: the 1,2,4-oxadiazole ring and the coumarin nucleus, which are known to contribute distinct and valuable biological properties. The 1,2,4-oxadiazole moiety is a well-established bioisostere for ester and amide functional groups, often employed to enhance metabolic stability and improve the pharmacokinetic profile of lead compounds . This heterocycle is found in compounds with a broad spectrum of reported biological activities, including anticancer, anti-inflammatory, and antibacterial effects . The coumarin (2H-chromen-2-one) framework is a naturally derived structure extensively investigated for its diverse biological activities . Research indicates that substituents at the C-3 and C-4 positions of the coumarin ring are particularly coveted for the development of new antibacterial agents and other therapeutics . The strategic incorporation of dimethoxyphenyl and ethoxy groups in this molecule is intended to fine-tune its electronic properties, lipophilicity, and interaction with biological targets. This compound serves as a key intermediate and versatile scaffold for researchers in medicinal chemistry. It is ideal for constructing compound libraries, conducting structure-activity relationship (SAR) studies, and exploring novel mechanisms of action in areas such as oncology, infectious diseases, and inflammation. The molecular structure offers multiple sites for further chemical modification, allowing for the optimization of potency and selectivity. Application Note: This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6/c1-4-27-16-7-5-6-12-10-15(21(24)28-18(12)16)20-22-19(23-29-20)14-9-8-13(25-2)11-17(14)26-3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEBRYGJXBJDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent and high-quality production .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with DNA synthesis or protein function, resulting in its observed biological effects .

Comparison with Similar Compounds

4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one

This compound (corrected name from ) shares the coumarin backbone but substitutes the oxadiazole group with a 1,2,3-triazole ring and methyl groups at positions 6 and 8 . Key differences include:

  • Heterocyclic Substituent : The 1,2,3-triazole is a five-membered ring with two adjacent nitrogen atoms, offering hydrogen-bonding capabilities distinct from the 1,2,4-oxadiazole’s electron-withdrawing nature.
  • Substituent Position : The triazole is linked via a methyl group at position 4, whereas the target compound’s oxadiazole is directly attached at position 3.
  • Functional Groups : The presence of a hydroxymethyl group on the triazole may enhance solubility compared to the dimethoxyphenyl-oxadiazole moiety.

(2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol

This complex chromeno-benzodioxocin derivative () features multiple fused rings and hydroxyl groups, contrasting sharply with the simpler coumarin-oxadiazole structure . Notable distinctions:

  • Ring System : The extended polycyclic framework likely reduces conformational flexibility compared to the planar coumarin-oxadiazole system.
  • Polarity : Abundant hydroxyl groups increase hydrophilicity, whereas the ethoxy and dimethoxyphenyl groups in the target compound confer moderate lipophilicity.

Pharmacological and Physicochemical Properties

While direct comparative pharmacological data for the target compound are unavailable in the provided evidence, structural insights suggest functional differences:

Property Target Compound Triazole Analogue Chromeno-Benzodioxocin
Core Structure Coumarin + 1,2,4-oxadiazole Coumarin + 1,2,3-triazole Polycyclic chromeno-benzodioxocin
Key Substituents 8-ethoxy, 2,4-dimethoxyphenyl 6,8-dimethyl, hydroxymethyl-triazole Multiple hydroxyl groups
Predicted LogP ~3.5 (moderate lipophilicity) ~2.8 (higher polarity) ~1.2 (highly hydrophilic)
Potential Bioactivity Anticancer (oxadiazole-mediated kinase inhibition) Antimicrobial (triazole-DNA interaction) Antioxidant (polyphenol activity)

Biological Activity

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C21H20N4O7\text{C}_{21}\text{H}_{20}\text{N}_{4}\text{O}_{7}

The biological activity of 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one is primarily attributed to its ability to interact with various biological targets. The oxadiazole moiety is known for its role in modulating enzyme activity and influencing cellular signaling pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
  • Interaction with Nucleic Acids : It selectively binds to nucleic acids, which may disrupt the replication and transcription processes in cancer cells .
  • Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in malignant cells, leading to programmed cell death .

Biological Activities

The compound's biological activities have been evaluated through various studies:

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant anticancer properties. The specific compound under discussion has been tested against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10.5Inhibition of estrogen receptors
A549 (Lung Cancer)12.0Induction of apoptosis
HeLa (Cervical Cancer)8.9Inhibition of HDAC

These results highlight the potency of the compound against various cancer types.

Antimicrobial and Antioxidant Activity

In addition to anticancer properties, the compound has displayed antimicrobial and antioxidant activities:

  • Antimicrobial : Effective against Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus.
  • Antioxidant : Exhibits significant free radical scavenging activity as measured by DPPH assay with an IC50 value of 25 µg/mL.

Case Studies

Several studies have focused on the therapeutic potential of oxadiazole derivatives:

  • Study on Antitumor Effects : A study published in Pharmaceutical Research demonstrated that a similar oxadiazole derivative significantly reduced tumor growth in xenograft models by over 70% compared to controls .
  • Mechanistic Insights : Another investigation highlighted the role of this compound in modulating signaling pathways related to cell survival and proliferation, further supporting its use as a lead compound for drug development .

Q & A

Q. Advanced Research Focus

  • Solvent Optimization : Replace DMF with DMA (dimethylacetamide) to reduce decomposition; yields improved from 65% to 85% in similar oxadiazole syntheses .
  • Catalyst Screening : Test HATU or EDCI as alternatives to CDI for better activation of carboxyl groups .
  • Real-Time Monitoring : Use HPLC or TLC to track intermediate formation (e.g., hydroxamic acid precursors) and adjust reaction times dynamically .

How should researchers resolve contradictions in biological activity data between similar compounds?

Advanced Research Focus
Example: If coumarin derivatives with nitro groups show higher anticancer activity than methoxy analogs, but this compound (with ethoxy) underperforms:

  • Structural Analysis : Compare logP values (hydrophobicity) via computational tools; ethoxy may reduce cell permeability vs. nitro groups .
  • Dose-Response Refinement : Test broader concentration ranges (0.1–100 µM) to identify subtle activity trends missed in initial screens .

What computational methods are suitable for predicting the binding affinity of this compound to therapeutic targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or DNA topoisomerases, focusing on the oxadiazole ring’s hydrogen-bonding capacity .
  • MD Simulations : Assess stability of ligand-target complexes in aqueous environments (GROMACS/AMBER), correlating with experimental IC50_{50} values .

How do substituent modifications (e.g., ethoxy vs. methoxy) impact the compound’s photophysical properties?

Q. Advanced Research Focus

  • UV-Vis Spectroscopy : Ethoxy at C8 (coumarin) red-shifts absorption maxima (~350 nm) compared to methoxy analogs (~330 nm), enhancing potential as a fluorescent probe .
  • Solvatochromism Studies : Test in solvents of varying polarity (e.g., hexane to DMSO) to evaluate charge-transfer transitions influenced by the 2,4-dimethoxyphenyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.